![molecular formula C14H16ClNO B5629959 4-chloro-8-methoxy-2-methyl-3-propylquinoline](/img/structure/B5629959.png)
4-chloro-8-methoxy-2-methyl-3-propylquinoline
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Overview
Description
4-Chloro-8-methoxy-2-methyl-3-propylquinoline is a chemical compound with a complex structure that involves chloro, methoxy, methyl, and propyl groups attached to a quinoline ring. Its interest in scientific research mainly revolves around its synthesis, structure analysis, and the study of its chemical and physical properties.
Synthesis Analysis
The synthesis of 4-chloro-8-methoxyquinoline derivatives involves multiple steps including condensation, cyclization, hydrolysis, decarboxylation, and chlorination processes. A notable method achieved a 33.81% overall yield, confirming the product through 1H NMR and MS (Jiang Jia-mei, 2010). Another approach utilized 4-methoxyaniline through steps including cyclization, nitrification, and chlorination to synthesize a related compound, indicating the versatility of methods for creating chloro-methoxyquinoline derivatives (Lei Zhao, Fei Lei, Yuping Guo, 2017).
Molecular Structure Analysis
The molecular structure of 4-chloro-8-methoxyquinoline derivatives has been characterized using various techniques including 1H NMR, MS, and X-ray diffraction. These analyses help in determining the spatial arrangement of atoms within the molecule and confirm the successful synthesis of the desired compound.
Chemical Reactions and Properties
4-Chloro-8-methoxyquinoline compounds undergo various chemical reactions, including those that modify the quinoline ring. For example, reactions with thiolactic acid have been used to synthesize thiazolidinone derivatives, indicating the chemical versatility of the chloro-methoxyquinoline framework (P. Rana, B. Mistry, K. R. Desai, 2008).
properties
IUPAC Name |
4-chloro-8-methoxy-2-methyl-3-propylquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO/c1-4-6-10-9(2)16-14-11(13(10)15)7-5-8-12(14)17-3/h5,7-8H,4,6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQILUZZPBPFDJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=C2C(=C1Cl)C=CC=C2OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-8-methoxy-2-methyl-3-propylquinoline |
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